molecular formula C7H7BrClNO B13138190 5-(Bromomethyl)-2-chloro-4-methoxypyridine

5-(Bromomethyl)-2-chloro-4-methoxypyridine

Cat. No.: B13138190
M. Wt: 236.49 g/mol
InChI Key: BHFSXCYWGVKEOS-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-chloro-4-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the 5-position, a chlorine atom at the 2-position, and a methoxy group at the 4-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-chloro-4-methoxypyridine typically involves the bromomethylation of 2-chloro-4-methoxypyridine. One common method includes the use of paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents. This reaction is advantageous as it minimizes the generation of highly toxic byproducts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-chloro-4-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of 2-chloro-4-methoxypyridine.

Scientific Research Applications

5-(Bromomethyl)-2-chloro-4-methoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-chloro-4-methoxypyridine involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as thiol groups in proteins. This interaction can alter the function of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-chloro-4-methoxypyridine
  • 5-(Hydroxymethyl)-2-chloro-4-methoxypyridine
  • 5-(Iodomethyl)-2-chloro-4-methoxypyridine

Uniqueness

5-(Bromomethyl)-2-chloro-4-methoxypyridine is unique due to its specific reactivity profile. The bromomethyl group provides higher electrophilicity compared to chloromethyl and hydroxymethyl groups, making it more reactive in nucleophilic substitution reactions. Additionally, the presence of both chlorine and methoxy groups on the pyridine ring can influence the compound’s electronic properties and reactivity .

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

5-(bromomethyl)-2-chloro-4-methoxypyridine

InChI

InChI=1S/C7H7BrClNO/c1-11-6-2-7(9)10-4-5(6)3-8/h2,4H,3H2,1H3

InChI Key

BHFSXCYWGVKEOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1CBr)Cl

Origin of Product

United States

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